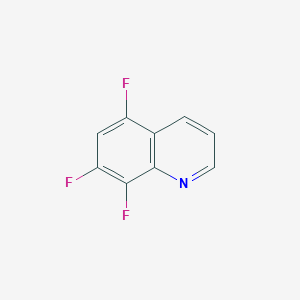
3-Amino-3-(5-amino-2-(difluoromethoxy)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-amino-2-(difluoromethoxy)phenyl)propanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(5-amino-2-(difluoromethoxy)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted phenylpropanoic acids.
Applications De Recherche Scientifique
3-Amino-3-(5-amino-2-(difluoromethoxy)phenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(5-amino-2-(difluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The difluoromethoxy group may enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
2-Amino-3-(4-trifluoromethoxy-phenyl)propanoic acid: Differing by the position and number of fluorine atoms.
3-Amino-3-(5-amino-2-methoxyphenyl)propanoic acid: Lacking the fluorine atoms, which may affect its chemical properties and applications.
Uniqueness
The presence of both amino and difluoromethoxy groups in 3-Amino-3-(5-amino-2-(difluoromethoxy)phenyl)propanoic acid makes it unique.
Propriétés
Formule moléculaire |
C10H12F2N2O3 |
|---|---|
Poids moléculaire |
246.21 g/mol |
Nom IUPAC |
3-amino-3-[5-amino-2-(difluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H12F2N2O3/c11-10(12)17-8-2-1-5(13)3-6(8)7(14)4-9(15)16/h1-3,7,10H,4,13-14H2,(H,15,16) |
Clé InChI |
AWXOWYBMWRGBJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)C(CC(=O)O)N)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azaspiro[4.4]nonan-4-amine](/img/structure/B13015226.png)


![5-Bromo-1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B13015237.png)



![3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13015257.png)






